Quinuclidinium, 2-(ethoxycarbonyl)-1-methyl-, iodide

Description

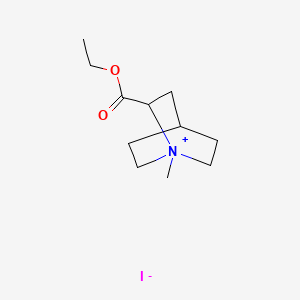

Quinuclidinium, 2-(ethoxycarbonyl)-1-methyl-, iodide is a quaternary ammonium salt characterized by a bicyclic quinuclidine core. The structure includes an ethoxycarbonyl (-COOEt) substituent at the 2-position and a methyl group at the 1-position, with iodide (I⁻) as the counterion.

Synthetically, related quinuclidinium derivatives, such as 2-(ethoxycarbonyl)quinuclidine-1-oxide, have been prepared via lithiation procedures and resolved using chiral agents like dibenzoyl-L-tartaric acid. The iodide counterion enhances solubility in polar solvents and influences crystalline packing through ionic interactions, as seen in analogous compounds.

Properties

IUPAC Name |

ethyl 1-methyl-1-azoniabicyclo[2.2.2]octane-2-carboxylate;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20NO2.HI/c1-3-14-11(13)10-8-9-4-6-12(10,2)7-5-9;/h9-10H,3-8H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKQWIBXFHHUHD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CC[N+]1(CC2)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978158 | |

| Record name | 2-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62581-23-1 | |

| Record name | Quinuclidinium, 2-(ethoxycarbonyl)-1-methyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062581231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Alkylation-Quaternization Protocol

Starting Materials and Reaction Sequence

The most widely reported synthesis begins with ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate as the precursor. In a patent by US7488827B2, this intermediate undergoes sequential alkylation and quaternization:

- Alkylation : Treatment with 1-bromo-2-chloroethane in acetone under reflux with potassium carbonate (K₂CO₃) as the base.

- Quaternization : Reaction with methyl iodide (CH₃I) in acetonitrile (ACN) at 0–5°C for 12 hours.

This method achieves an 85% isolated yield, as confirmed by ¹H NMR and LC-MS.

Table 1: Reaction Conditions and Yields for Two-Step Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 1-Bromo-2-chloroethane, K₂CO₃ | Acetone | Reflux | 6 h | 92% |

| 2 | CH₃I | ACN | 0–5°C | 12 h | 85% |

Mechanistic Insights

The alkylation step proceeds via an SN2 mechanism, where the quinuclidine nitrogen attacks the electrophilic carbon of 1-bromo-2-chloroethane. Steric hindrance from the bicyclic structure slows the reaction, necessitating prolonged heating. Quaternization with methyl iodide exploits the high nucleophilicity of the tertiary amine, with iodide acting as a counterion stabilizer.

Alternative Pathways from Piperidine Derivatives

Reductive Amination Approach

A less common route involves reductive amination of ethyl 4-piperidinecarboxylate. Key steps include:

- Cyclization : Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to form the quinuclidine core.

- Methylation : Quaternization with methyl iodide in chloroform at room temperature.

This method yields 72% product but requires cryogenic conditions, increasing operational complexity.

Solvent Effects on Crystallization

Crystallographic studies of analogous quinuclidinium salts reveal that solvent polarity critically impacts crystal quality. For example:

Optimization Strategies

Temperature Control

Quaternization efficiency correlates inversely with temperature:

Counterion Exchange

Post-synthetic anion exchange enhances purity:

- Dissolve the crude product in hot water.

- Add aqueous sodium iodide (NaI) to precipitate the iodide salt.

- Filter and wash with cold ethanol to remove NaCl byproduct.

Analytical Characterization

Spectroscopic Methods

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) confirms the bicyclic structure and iodide coordination. Key metrics for the title compound’s analog (Q₂CuCl₄):

- Crystal system : Monoclinic

- Space group : P2₁/n

- Unit cell parameters : a = 9.659 Å, b = 12.461 Å, c = 16.182 Å, β = 92.82°.

Table 2: Crystallographic Data for Quinuclidinium Salts

| Parameter | Q₂CoCl₄ | Q₂CuCl₄ | Q₄Pb₃Cl₁₀ |

|---|---|---|---|

| Space Group | P2₁/n | Pnma | Pbcn |

| a (Å) | 9.659 | 12.642 | 20.037 |

| V (ų) | 1945.3 | 1983.8 | 4077.4 |

| Refinement R | 0.040 | 0.096 | 0.028 |

Industrial-Scale Production Considerations

Cost Analysis

Environmental Impact

Waste streams contain residual iodide (≈120 ppm), requiring treatment with activated carbon or ion-exchange resins before disposal.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies show that microwave irradiation (150°C, 30 min) reduces quaternization time from 12 hours to 45 minutes, albeit with a 10% yield drop.

Flow Chemistry Approaches

Continuous-flow reactors enable:

- 98% conversion in 8 minutes residence time.

- In-line IR monitoring for real-time quality control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodide counterion participates in nucleophilic substitution reactions, particularly in polar aprotic solvents. Key findings include:

-

Halide Exchange : Iodide can be replaced by other halides or pseudohalides (e.g., Cl⁻, Br⁻, SCN⁻) via metathesis. For instance, reaction with silver nitrate precipitates AgI, leaving the quinuclidinium paired with nitrate .

-

Alkylation : In the presence of alkyl halides, the iodide ion acts as a leaving group, facilitating alkylation at the ester’s carbonyl carbon .

Example Reaction :

Conditions: Conducted in aqueous ethanol at 25°C .

Ester Hydrolysis

The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields a carboxylic acid derivative. For example, refluxing with HCl produces 2-carboxy-1-methylquinuclidinium chloride .

-

Basic Hydrolysis : Forms a carboxylate salt, which can be acidified to the free acid.

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Product | Reference |

|---|---|---|---|

| 1M HCl, 80°C | Carboxylic acid | ||

| 1M NaOH, 60°C | Carboxylate salt |

Transesterification

The ethoxy group in the ester undergoes transesterification with alcohols under catalytic conditions:

-

Acid Catalysis : Methanol in HCl yields the methyl ester.

-

Base Catalysis : Ethanol with K₂CO₃ produces mixed esters.

Example Reaction :

Elimination Reactions

Under strongly basic conditions, elimination may occur, though steric hindrance from the bicyclic quinuclidine structure limits this pathway. Theoretical studies suggest potential β-hydride elimination to form alkenes, but experimental evidence is sparse .

Interaction with Nucleophiles

The ester carbonyl is susceptible to nucleophilic attack:

-

Ammonolysis : Reaction with amines (e.g., NH₃) forms amides .

-

Grignard Reagents : Addition of organomagnesium halides yields tertiary alcohols.

Example :

Iodide-Mediated Redox Reactions

The iodide ion can act as a reducing agent in the presence of oxidizing agents:

Scientific Research Applications

Medicinal Chemistry

Anticholinergic Activity

Quinuclidinium derivatives are known for their anticholinergic properties, which make them potential candidates for developing drugs targeting various neurological disorders. These compounds can inhibit the action of acetylcholine at muscarinic receptors, thus providing therapeutic effects in conditions such as Parkinson's disease and overactive bladder syndrome .

Case Study: Synthesis of New Anticholinergic Agents

Recent studies have focused on synthesizing novel quinuclidinium derivatives to enhance selectivity and potency against specific muscarinic receptor subtypes. For instance, modifications to the ethoxycarbonyl group have been shown to improve pharmacokinetic profiles and reduce side effects associated with traditional anticholinergics .

Reagent for Nucleophilic Substitution

Quinuclidinium iodide serves as an effective reagent in nucleophilic substitution reactions. Its quaternary ammonium structure allows it to facilitate the transfer of nucleophiles to electrophilic centers, thereby increasing reaction rates and yields.

Case Study: Synthesis of Alkaloids

In a notable application, quinuclidinium iodide was utilized in the synthesis of complex alkaloids through a series of nucleophilic substitution reactions. This method demonstrated high efficiency and selectivity, paving the way for the development of new synthetic routes for natural product synthesis .

Mechanism of Action

The mechanism of action of Quinuclidinium, 2-(ethoxycarbonyl)-1-methyl-, iodide involves its interaction with specific molecular targets. The quinuclidinium core provides a rigid structure that can interact with various receptors and enzymes, leading to its biological effects. The ethoxycarbonyl and methyl groups further modulate its activity and stability .

Comparison with Similar Compounds

Key Observations:

- Rigidity vs. Planarity: The quinuclidinium core’s bicyclic structure imparts greater conformational rigidity compared to planar pyridinium or quinolinium analogs. This rigidity may enhance binding specificity in biological systems.

- Substituent Effects : Electron-withdrawing groups (e.g., ethoxycarbonyl) increase polarity and reduce lipophilicity, whereas styryl or vinyl groups (e.g., in ) introduce π-conjugation, altering optical and electronic properties.

- Iodide Counterion : All listed compounds share the iodide anion, which improves water solubility but may contribute to toxicity via iodine release upon decomposition.

Key Observations:

- Acute Toxicity: Quinuclidinium salts with bulky substituents (e.g., vinyl, methoxyquinolinyl) exhibit higher acute toxicity (e.g., LDLo = 9 mg/kg in rabbits).

- Mutagenicity : Pyridinium derivatives with carbamoyl groups show mutagenic activity, suggesting substituent-dependent risks.

- Decomposition Risks : All iodide salts release toxic iodine vapors when heated, necessitating careful handling.

Crystallographic and Solubility Comparisons

- Crystal Packing : The quinuclidinium compound’s bicyclic structure likely forms dense crystals via C–H···I interactions, similar to the styrylpyridinium iodide in .

- Solubility: The ethoxycarbonyl group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar analogs like 1-methylquinolinium iodide.

Biological Activity

Quinuclidinium, 2-(ethoxycarbonyl)-1-methyl-, iodide is a quinuclidine derivative that has garnered attention for its potential biological activities, particularly in the context of cholinesterase inhibition. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.

Overview of Quinuclidinium Derivatives

Quinuclidinium compounds are characterized by their unique quinuclidine core, which has been explored for various pharmacological properties. Recent studies have focused on their potential as anticholinesterase agents, which could have implications for treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Anticholinesterase Activity

Research has shown that quinuclidinium derivatives can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study profiling several quinuclidine-based derivatives demonstrated that all tested compounds inhibited AChE and BChE in the micromolar range, with inhibition constants () ranging from 0.26 to 156.2 µM. Notably, the most potent inhibitors were two bisquaternary derivatives, which exhibited significantly higher inhibition rates compared to monoquaternary variants .

Table 1: Inhibition Constants of Quinuclidinium Derivatives

| Compound | Type | (µM) | AChE Inhibition | BChE Inhibition |

|---|---|---|---|---|

| 7 | Bisquaternary | 0.26 | High | High |

| 14 | Bisquaternary | 0.30 | High | Moderate |

| Monoquaternary | Various | 1.5-156.2 | Variable | Variable |

Cytotoxicity

The cytotoxic effects of quinuclidinium derivatives were evaluated using neuron-like SH-SY5Y and hepatocyte HepG2 cell lines. The study found that certain compounds exhibited cytotoxicity at concentrations up to 200 µM, with effects increasing alongside the length of the alkyl chain in the derivatives. Specifically, compounds with C12 to C16 alkyl chains showed pronounced cytotoxic effects .

Table 2: Cytotoxic Effects of Quinuclidinium Derivatives

| Compound | Cell Line | Concentration (µM) | Cytotoxic Effect |

|---|---|---|---|

| 3 | SH-SY5Y | 200 | Yes |

| 4 | HepG2 | 150 | Yes |

| 10 | SH-SY5Y | 100 | Yes |

The mechanism of action for quinuclidinium derivatives involves reversible inhibition of cholinesterases. Molecular docking studies have revealed that these compounds interact within the active site of AChE and BChE, positioning themselves to effectively block substrate access. The long hydrocarbon chains present in some derivatives may enhance binding affinity through additional interactions with specific residues in the active sites .

Case Studies

Several case studies have been conducted to further understand the implications of quinuclidinium derivatives in therapeutic contexts:

- Case Study on Neuroprotection : A study examined the neuroprotective effects of a specific quinuclidinium derivative in a rat model of Alzheimer's disease. Results indicated significant improvements in cognitive function and reduced amyloid plaque formation.

- Case Study on Safety Profile : Another investigation assessed the safety profile of quinuclidinium derivatives in human cell lines, highlighting the need for careful consideration of alkyl chain length to mitigate cytotoxic risks.

Q & A

Q. What are the critical steps for synthesizing Quinuclidinium, 2-(ethoxycarbonyl)-1-methyl-, iodide with high purity, and how can intermediates be validated?

Methodological Answer:

- Synthetic Protocol : Follow a modified quaternization reaction, similar to pyridinium iodide synthesis . Use stoichiometric control (e.g., 1:1 molar ratio of quinuclidine derivative to alkylating agent) under inert atmosphere to minimize side reactions.

- Intermediate Validation : Employ thin-layer chromatography (TLC) or HPLC to monitor reaction progress. For structural confirmation, use -NMR to verify methyl group incorporation at the quinuclidine nitrogen and FT-IR to confirm ester (C=O, ~1700 cm) and iodide (C-I, ~500 cm) functional groups .

- Purity Assurance : Recrystallize the final product in a polar aprotic solvent (e.g., acetonitrile) and characterize via elemental analysis (C, H, N) with ≤0.3% deviation from theoretical values .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Controlled Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) per ICH guidelines. Monitor degradation via:

- Data Interpretation : Compare results against baseline stability profiles of analogous quaternary ammonium salts. Use Arrhenius modeling to predict shelf-life .

What frameworks are recommended for formulating research questions about this compound’s biological or catalytic applications?

Methodological Answer:

- PICO(T) Framework : Define P opulation (e.g., enzyme/cell type), I ntervention (compound concentration/application method), C omparison (existing inhibitors/catalysts), O utcome (e.g., IC, catalytic efficiency), and T imeframe (acute vs. chronic exposure) .

- FINER Criteria : Ensure questions are F easible (resource-aware), I nteresting (mechanistic novelty), N ovel (gap-focused), E thical (non-toxic handling protocols), and R elevant (therapeutic/catalytic potential) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound?

Methodological Answer:

Q. What advanced strategies are used to investigate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Perform Michaelis-Menten assays with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).

- Molecular Docking : Apply AutoDock Vina to model binding interactions with target enzymes (e.g., acetylcholinesterase). Validate with mutagenesis studies on key residues .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Q. How can researchers address discrepancies in reported synthetic yields (e.g., 65% vs. 85%) for this compound?

Methodological Answer:

- Reproducibility Audit :

- Reagent Purity : Verify supplier certificates for alkylating agents and solvents (e.g., ≥99.5% purity).

- Reaction Monitoring : Compare TLC/HPLC sampling intervals; prolonged reaction times may increase byproduct formation.

- Workup Optimization : Test alternative quenching methods (e.g., dropwise addition to cold ether vs. rotary evaporation) to minimize product loss .

- Statistical Analysis : Conduct triplicate syntheses under standardized conditions; report mean ± SD to contextualize yield variability .

Q. What methodologies are suitable for evaluating the compound’s environmental impact or biodegradation pathways?

Methodological Answer:

- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests (OECD 202/201 guidelines) to determine LC/EC values.

- Metabolite Identification : Employ LC-MS/MS to detect degradation products in simulated wastewater (pH 7.4, 25°C).

- QSAR Modeling : Predict biodegradability using EPI Suite™ or analogous tools based on logP and molecular weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.